molecular formula C11H18N2O4 B1443604 tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1251000-12-0

tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1443604
CAS No.: 1251000-12-0
M. Wt: 242.27 g/mol
InChI Key: WKDQFJDMUHLDFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality .

Scientific Research Applications

Chemistry: : In chemistry, tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: : In biological and medical research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is studied for its potential use in drug design and development, particularly in targeting specific enzymes or receptors .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-5-11(6-13)7-16-4-8(14)12-11/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDQFJDMUHLDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
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tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
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tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
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tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 5
tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 6
tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

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